

An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-oxo-2-phenylbutanoate

Cat. No.: B3029130

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2-phenylbutanoate (CAS No. 5413-05-8) is a β -keto ester of significant interest in organic synthesis.^[1] Its molecular structure incorporates both ketone and ester functional groups, making it a versatile precursor for a variety of more complex molecules, including pharmaceutical intermediates.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

Chemical and Physical Properties

The fundamental properties of **Ethyl 3-oxo-2-phenylbutanoate** are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Identifiers and General Properties

Property	Value
CAS Number	5413-05-8[1][2]
Molecular Formula	C ₁₂ H ₁₄ O ₃ [1][2]
Molecular Weight	206.24 g/mol [1][2]
IUPAC Name	ethyl 3-oxo-2-phenylbutanoate
Synonyms	Ethyl α-phenylacetoacetate, EAPA, Ethyl 2-phenylacetoacetate

Physical and Spectroscopic Properties

Property	Value
Boiling Point	140-144 °C (at 10 mmHg)[2]
Density	1.085 g/mL[2]
Refractive Index	1.5130[2]
¹³ C NMR	Characteristic peaks at approximately δ 201.7 (ketone C=O) and δ 174.0 (ester C=O) have been noted, confirming the β-ketoester structure.
Mass Spectrometry	GC-MS analysis shows a molecular ion [M+H] ⁺ at m/z 207.1018. The compound is known to potentially decompose to phenylacetone under certain GC-MS conditions.[3]

Experimental Protocols

While a single, universally cited synthesis for **Ethyl 3-oxo-2-phenylbutanoate** is not readily available in primary literature, a robust synthesis can be achieved through the arylation of ethyl acetoacetate. The following protocol is a representative example based on established methodologies for this class of reaction.

Synthesis via Metal-Free Arylation

This procedure outlines a plausible, multi-step pathway involving the acylation of a malonate, followed by phenylation.^[1]

Objective: To synthesize **Ethyl 3-oxo-2-phenylbutanoate** from ethyl acetoacetate.

Reagents and Materials:

- Ethyl acetoacetate
- Diaryliodonium salt (e.g., diphenyliodonium triflate)
- Anhydrous solvent (e.g., Chloroform, CDCl_3)
- Silica Gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetoacetate in the anhydrous solvent.
- **Addition of Reagents:** To the stirred solution, add the diaryliodonium salt. The reaction's success is often influenced by the electronic properties of the aryl groups on the iodonium salt.^[1]
- **Reaction Monitoring:** The reaction progress can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy or by thin-layer chromatography (TLC).^[1]
- **Work-up:** Upon completion, the reaction mixture is quenched, typically with an aqueous solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure **Ethyl 3-oxo-2-phenylbutanoate**.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- **NMR Spectroscopy:** Both ^1H and ^{13}C NMR spectra should be acquired to confirm the molecular structure. The presence of keto-enol tautomers can be identified by distinct signals in the NMR spectrum.
- **Mass Spectrometry:** GC-MS or LC-MS can be used to confirm the molecular weight of the compound.^[1] High-resolution mass spectrometry (HRMS) can further validate the molecular formula.^[1]
- **IR Spectroscopy:** An IR spectrum will show characteristic absorption bands for the carbonyl groups of the ketone and ester functionalities.

Chemical Reactivity and Applications

Ethyl 3-oxo-2-phenylbutanoate is a valuable intermediate in organic synthesis due to its multiple reactive sites.

Key Reactions

- **Reduction of the Carbonyl Group:** The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. More potent agents such as lithium aluminum hydride may also reduce the ester group if not used under carefully controlled stoichiometric conditions.^[1]
- **Hydrolysis and Decarboxylation:** Under acidic conditions, β -keto esters can be hydrolyzed and subsequently decarboxylated. Heating **Ethyl 3-oxo-2-phenylbutanoate** under acidic conditions can lead to the formation of phenylacetone (P2P).^[3]
- **Cross-Coupling Reactions:** The molecule can participate in various cross-coupling reactions, leveraging its reactive functional groups to build more complex molecular architectures.^[1]

Applications in Drug Development and Research

- **Precursor for Pharmaceutical Synthesis:** This compound serves as a key building block in the synthesis of various organic molecules, some of which are investigated for their therapeutic properties. While structurally related compounds are precursors to Angiotensin-Converting Enzyme (ACE) inhibitors, the primary documented use of **Ethyl 3-oxo-2-phenylbutanoate** itself is as a versatile synthetic intermediate.^[1]
- **Precursor in Illicit Drug Synthesis:** It is important to note that **Ethyl 3-oxo-2-phenylbutanoate** (also known as EAPA) is a known precursor in the illicit manufacture of phenylacetone (P2P), which is a key intermediate for amphetamine and methamphetamine.^[3] Its handling and sale are subject to regulatory oversight in many jurisdictions.

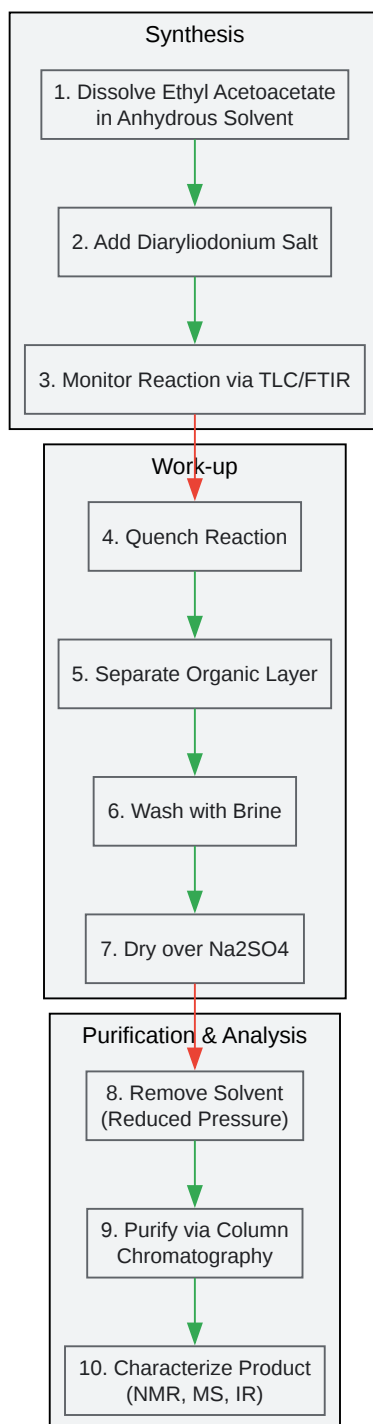
Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature describing direct biological activity or a role in specific signaling pathways for **Ethyl 3-oxo-2-phenylbutanoate** itself. Its importance in the life sciences is primarily as an intermediate for the synthesis of other biologically active molecules. For instance, derivatives of its structural isomer, ethyl 3-oxo-4-phenylbutanoate, have been investigated for the synthesis of inhibitors of gene expression mediated by AP-1 and NF-κB.

Visualizations

Synthesis and Purification Workflow

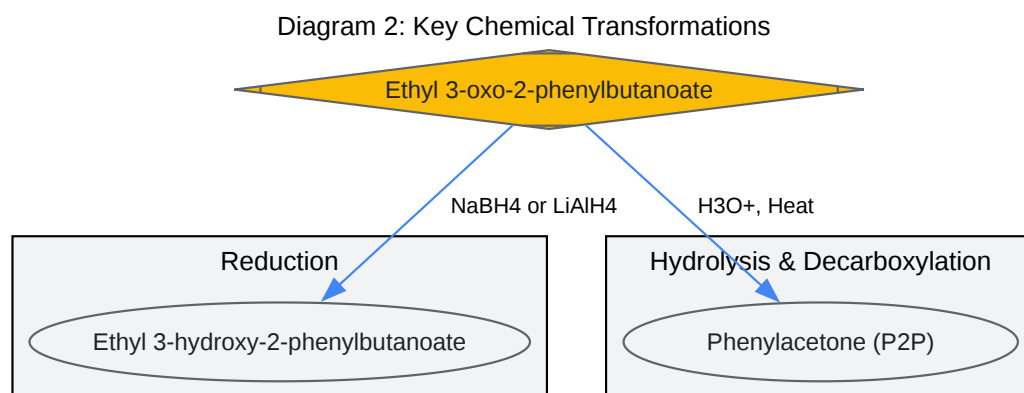
Diagram 1: Synthesis and Purification Workflow



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Caption: A logical workflow for the synthesis and purification.

Key Chemical Transformations



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Caption: Major reactions of **Ethyl 3-oxo-2-phenylbutanoate**.

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